molecular formula C11H6N2O3S B8718480 Benzoxazole, 5-nitro-2-(2-thienyl)- CAS No. 51299-39-9

Benzoxazole, 5-nitro-2-(2-thienyl)-

Cat. No. B8718480
M. Wt: 246.24 g/mol
InChI Key: LXJMKZYXFBAYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03985755

Procedure details

Step A - 15.4 g of 4-nitro-o-aminophenol and 11.2 g of thiophenecarboxaldehyde are dissolved in glacial acetic acid (450 ml) and heated to 85°. 44.4 g of lead tetraacetate is dissolved in 400 ml glacial acetic acid by warming and added to the above solution. Heating is continued for 0.5 hr and the solution is cooled to room temperature, diluted with an equal volume of water and the dark precipitate is collected and washed with additional water. The crude product is dissolved in CH2Cl2 (800 ml) and heated with 2.0 g of "Darco" G-60, followed by evaporation of the CH2Cl2. The resulting material is recrystallized from ethanol-chloroform (3:1) to yield 12.4 g of 5-nitro-2-(2-thienyl)benzoxazol, mp 186°-188°.
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Name
lead tetraacetate
Quantity
44.4 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([NH2:11])[CH:5]=1)([O-:3])=[O:2].[S:12]1[CH:16]=[CH:15][CH:14]=[C:13]1[CH:17]=O.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.[Pb+4]>C(O)(=O)C.O>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]2[O:10][C:17]([C:13]3[S:12][CH:16]=[CH:15][CH:14]=3)=[N:11][C:6]=2[CH:5]=1)([O-:3])=[O:2] |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
15.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)O)N
Name
Quantity
11.2 g
Type
reactant
Smiles
S1C(=CC=C1)C=O
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
lead tetraacetate
Quantity
44.4 g
Type
reactant
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].[Pb+4]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 85°
TEMPERATURE
Type
TEMPERATURE
Details
by warming
ADDITION
Type
ADDITION
Details
added to the above solution
TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
the dark precipitate is collected
WASH
Type
WASH
Details
washed with additional water
DISSOLUTION
Type
DISSOLUTION
Details
The crude product is dissolved in CH2Cl2 (800 ml)
TEMPERATURE
Type
TEMPERATURE
Details
heated with 2.0 g of "Darco" G-60,
CUSTOM
Type
CUSTOM
Details
followed by evaporation of the CH2Cl2
CUSTOM
Type
CUSTOM
Details
The resulting material is recrystallized from ethanol-chloroform (3:1)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC2=C(N=C(O2)C=2SC=CC2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.4 g
YIELD: CALCULATEDPERCENTYIELD 50.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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